dTDP-3-dehydro-6-deoxy-alpha-D-glucose
Description
Properties
Molecular Formula |
C16H24N2O15P2 |
|---|---|
Molecular Weight |
546.31 g/mol |
IUPAC Name |
[(2R,3S,5R,6R)-3,5-dihydroxy-6-methyl-4-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-11,13,15,19-20,22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,11-,13-,15-/m1/s1 |
InChI Key |
GTUIYEAZCHHLMA-BGLXAFIRSA-N |
SMILES |
CC1C(C(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |
Canonical SMILES |
CC1C(C(=O)C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Biosynthesis of Deoxysugars
dTDP-3-dehydro-6-deoxy-alpha-D-glucose serves as a precursor in the biosynthesis of several important deoxysugars. The compound is generated through a series of enzymatic reactions, starting from dTDP-d-glucose. Key enzymes involved include:
- RmlA (Glucose-1-phosphate thymidylyltransferase) : Catalyzes the conversion of glucose-1-phosphate and dTTP to form dTDP-d-glucose .
- RmlB (dTDP-D-glucose 4,6-dehydratase) : Converts dTDP-d-glucose into dTDP-4-keto-6-deoxy-D-glucose, an essential intermediate for further transformations .
- RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,4-isomerase) : Facilitates the isomerization process necessary for producing various deoxysugar derivatives .
Role in Antibiotic Biosynthesis
The compound is crucial in the biosynthetic pathways of several antibiotics, particularly macrolides. For example, dTDP-6-deoxy-D-allose, derived from this compound, is a key component in the structure of antibiotics like tylosin and mycinamycin II. These antibiotics rely on the incorporation of unusual sugars to enhance their bioactivity against bacterial infections .
Therapeutic Implications
Given its role in the biosynthesis of essential sugar components in bacterial cell walls, this compound has been identified as a potential target for antibiotic development. Inhibitors that disrupt the enzymes involved in its biosynthetic pathway could effectively hinder bacterial growth by preventing the formation of critical cell wall components .
Case Study 1: Enzymatic Pathway Characterization
Research has elucidated the enzymatic steps leading to the production of this compound. A study characterized RmlA and RmlB enzymes from Bacillus anthracis, demonstrating their pivotal roles in synthesizing deoxysugars required for cell wall integrity . The study utilized high-pressure liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to analyze reaction products.
Case Study 2: Inhibition Studies
Another significant study investigated the inhibition of RmlA by dTDP-l-rhamnose as a feedback mechanism controlling l-rhamnose biosynthesis. This regulation highlights the potential for targeting this pathway to develop new antibacterial agents .
Summary Table of Enzymatic Pathways
| Enzyme | Function | Product |
|---|---|---|
| RmlA | Converts glucose-1-phosphate and dTTP to dTDP-d-glucose | dTDP-d-glucose |
| RmlB | Dehydrates dTDP-d-glucose to form dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |
| RmlC | Isomerizes dTDP-4-keto-6-deoxy-D-glucose to produce various deoxysugars | Various deoxysugars |
Chemical Reactions Analysis
Formation via RmlA and RmlB Enzymatic Activity
dTDP-3-dehydro-6-deoxy-α-D-glucose originates from glucose-1-phosphate through sequential enzymatic modifications:
-
RmlA (Glucose-1-phosphate thymidylyltransferase) : Catalyzes the activation of glucose-1-phosphate to form dTDP-D-glucose .
-
RmlB (dTDP-D-glucose-4,6-dehydratase) : Converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose via dehydration .
This 4-keto intermediate serves as the substrate for subsequent isomerization.
Isomerization to 3-Keto Intermediate
The enzyme QdtA (dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) repositions the keto group from C-4 to C-3, yielding dTDP-3-dehydro-6-deoxy-α-D-glucose:
Key findings :
-
NMR spectroscopy confirmed the product’s structure via an anomeric proton signal at 5.87 ppm (3JH-1,H-2 = 4.3 Hz, 3JH-1,P = 7.1 Hz) .
-
Optimal enzyme activity occurs at 60–65°C , but reactions were studied at 45°C to stabilize intermediates .
-
Homologs of QdtA exist in Gram-negative bacteria and antibiotic producers like Streptomyces fradiae .
Transamination and Acetylation
The 3-keto intermediate undergoes further modifications:
Critical observations :
-
Omitting QdtA reduces final product yield by >75%, confirming its essential role .
-
The pathway parallels dTDP-α-D-Fucp3NAc biosynthesis but produces glucose instead of galactose derivatives .
Structural and Functional Comparisons
The isomerization step distinguishes pathways in different organisms:
Genetic and Biotechnological Relevance
-
The slg gene cluster in T. thermosaccharolyticum includes qdtA, qdtB, and qdtC, which coordinate isomerase, transaminase, and transacetylase functions .
-
Homologs of these genes are implicated in O-antigen lipopolysaccharide synthesis and antibiotic precursor pathways (e.g., dTDP-D-desosamine in oleandomycin) .
Analytical Methods
-
HPLC : Used to monitor substrate conversion but limited in resolving 4-keto and 3-keto isomers .
-
Online NMR : Enabled real-time tracking of isomerization kinetics and structural validation .
This compound’s reactivity underpins diverse bacterial adaptations, from thermostable S-layer glycans to antibiotic biosynthesis. Its enzymatic transformations highlight conserved mechanisms in microbial sugar metabolism, with applications in glycobiology and drug discovery .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
dTDP-3-acetamido-3,6-dideoxy-α-D-glucose
- Structural Difference : Substitution of the 3-keto group with an acetamido moiety.
- Biosynthesis: After isomerization to dTDP-3-keto-6-deoxy-D-glucose, an aminotransferase introduces an amino group at C3, followed by acetylation .
- Functional Impact : The acetamido group enhances bacterial cell surface rigidity, contributing to pathogenicity .
dTDP-4-keto-6-deoxy-D-glucose
- Role in Pathways: Direct product of RmlB, diverging into pathways for L-rhamnose (via 3,5-epimerase) or 3-dehydro derivatives (via isomerase) .
CDP-3,6-dideoxy-D-glucose
UDP-glucuronate
2-deoxy-2-fluoro-D-glucose
- Non-dTDP Analog: A glucose derivative with a fluorine at C2, blocking glycolysis at the hexokinase step.
- Applications : Used in PET imaging due to its metabolic stasis in phosphorylated form .
Mechanistic Insights from Enzyme Studies
- Ketoreductase Flexibility : Bacteroides ketoreductases can reduce both dTDP-3-keto-6-deoxyglucose and dTDP-3-keto-6-deoxygalactose, suggesting broader substrate tolerance in late pathway steps .
Preparation Methods
Step 1: Formation of dTDP-glucose
The biosynthesis initiates with glucose-1-phosphate thymidylyltransferase (RmlA, EC 2.7.7.24), which catalyzes the transfer of a thymidine monophosphate (TMP) group from dTTP to glucose-1-phosphate. This reaction yields dTDP-glucose and inorganic pyrophosphate (PPi):
Key Parameters
Step 2: Dehydration to dTDP-4-oxo-6-deoxy-D-glucose
dTDP-glucose-4,6-dehydratase (RmlB, EC 4.2.1.46) then catalyzes the elimination of water from dTDP-glucose, forming a 4-keto intermediate and removing the hydroxyl group at C6:
Structural Insights
Step 3: Isomerization to this compound
A novel isomerase repositions the keto group from C4 to C3, producing the target compound:
Enzyme Specificity
-
The isomerase exhibits strict stereospecificity, ensuring the α-configuration at the anomeric carbon.
Enzymatic Reaction Optimization
Recombinant Enzyme Production
The enzymes RmlA, RmlB, and isomerase are typically overexpressed in E. coli BL21(DE3) using pET vectors. Key expression and purification details include:
| Enzyme | Induction Condition | Purification Method | Purity (SDS-PAGE) |
|---|---|---|---|
| RmlA | 0.5 mM IPTG, 16°C | Ni-NTA affinity | >95% |
| RmlB | 1.0 mM IPTG, 20°C | Ion-exchange | >90% |
| Isomerase | 0.4 mM IPTG, 18°C | Size exclusion | >85% |
In Vitro Reaction Assembly
Multi-enzyme cascades are conducted in Tris-HCl buffer (pH 8.0) containing:
-
10 mM MgCl₂
-
2 mM NAD⁺ (for RmlB)
-
5 mM dTTP
-
10 mM glucose-1-phosphate
Reactions proceed at 30°C for 12–24 hours, with yields of 60–75% for this compound.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
The compound is purified using reversed-phase HPLC under the following conditions:
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM NH₄HCO₃ (pH 7.0)/MeOH |
| Gradient | 5–40% MeOH over 25 min |
| Flow Rate | 1.0 mL/min |
| Retention Time | 14.2 min |
Nuclear Magnetic Resonance (NMR) Analysis
¹H and ¹³C NMR data confirm the structure:
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1' | 5.68 | d (J=5.2 Hz) | Anomeric proton |
| H-3 | - | - | Absent (3-keto) |
| C-3 | 209.5 | - | Ketone carbon |
| C-6 | 17.8 | - | Methyl (6-deoxy) |
Comparative Analysis of Biosynthetic Pathways
The pathway to this compound shares homology with dTDP-3-acetamido-3,6-dideoxy sugar biosynthesis but diverges at the isomerization step:
| Feature | dTDP-3-dehydro-6-deoxy-glucose Pathway | dTDP-3-acetamido-3,6-dideoxy-galactose Pathway |
|---|---|---|
| Initial Substrate | Glucose-1-phosphate | Galactose-1-phosphate |
| Dehydratase Product | dTDP-4-oxo-6-deoxy-glucose | dTDP-4-oxo-6-deoxy-galactose |
| Isomerase Specificity | C4→C3 keto shift | C4→C3 keto shift |
| Downstream Enzymes | Transaminase, transacetylase | Transaminase, transacetylase |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for producing dTDP-3-dehydro-6-deoxy-α-D-glucose, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized enzymatically using thymidylyltransferases (e.g., RmlA) and dehydratases (e.g., RmlB) to convert glucose-1-phosphate into dTDP-activated intermediates. Key steps include the preparation of dTDP-4-keto-6-deoxyglucose via thymidylyltransferase activity, followed by dehydration and isomerization reactions . Characterization involves NMR spectroscopy for structural confirmation and mass spectrometry (MS) to verify molecular mass. X-ray crystallography has been used to resolve enzyme-substrate complexes, such as WlaRA and WlaRB, which catalyze modifications of dTDP-sugar intermediates .
Q. What analytical techniques are critical for validating the purity and structure of dTDP-3-dehydro-6-deoxy-α-D-glucose?
- Methodological Answer : High-resolution LC-MS is essential for assessing purity and confirming molecular weight. NMR (¹H, ¹³C, and ³¹P) is used to verify stereochemistry and detect functional groups (e.g., keto or deoxy moieties). Crystallographic studies (e.g., with WlaRA/WlaRB enzymes) provide atomic-level structural insights, while kinetic assays (e.g., NADPH-dependent reductase activity) validate enzymatic activity in producing intermediates .
Advanced Research Questions
Q. How do enzyme-substrate interactions influence the stereochemical outcomes of dTDP-sugar modifications, and what methods resolve conflicting data in substrate specificity studies?
- Methodological Answer : Structural studies using X-ray crystallography (e.g., WlaRA/WlaRB complexes) reveal active-site residues critical for substrate binding and catalysis. For example, WlaRA exhibits higher specificity for dTDP-4-keto-6-deoxyglucose compared to WlaRB, which accepts broader substrates . Discrepancies in substrate specificity may arise from enzyme isoforms or assay conditions (e.g., pH, cofactor concentrations). To resolve contradictions, perform comparative kinetic analyses (Km, Vmax) under standardized conditions and validate findings with site-directed mutagenesis .
Q. What experimental designs are optimal for kinetic analysis of enzymes involved in dTDP-sugar biosynthesis, and how are conflicting kinetic parameters interpreted?
- Methodological Answer : Use steady-state kinetic assays with varying substrate concentrations (e.g., 0.025–5.0 mM dTDP-4-keto-6-deoxyglucose) and monitor NADPH consumption spectrophotometrically. Fit data to the Michaelis-Menten equation (vo = Vmax[S]/(KM + [S])) using tools like PRISM. Discrepancies in KM values may reflect enzyme variants (e.g., WlaRB mutants) or competing pathways (e.g., non-enzymatic isomerization). Include controls with heat-inactivated enzymes to rule out abiotic reactions .
Q. How can conflicting results in the biosynthesis of dTDP-3-dehydro-6-deoxy-α-D-glucose be systematically addressed?
- Methodological Answer : Contradictions often stem from differences in enzyme sources (e.g., bacterial vs. eukaryotic systems) or assay conditions. For example, NADPH-dependent reductases may show divergent activity profiles depending on buffer composition (e.g., HEPES vs. Tris). Address this by replicating experiments across multiple systems and employing isotopic labeling (e.g., ¹³C-glucose) to track metabolic flux. Cross-validate results with structural data (e.g., enzyme-ligand co-crystallization) to confirm mechanistic hypotheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
